![molecular formula C18H23ClFN3O5S B12617816 tert-butyl N-[(1S)-1-[5-[(2-chloro-6-fluorophenyl)methylsulfonyl]-1,3,4-oxadiazol-2-yl]-2-methylpropyl]carbamate](/img/structure/B12617816.png)
tert-butyl N-[(1S)-1-[5-[(2-chloro-6-fluorophenyl)methylsulfonyl]-1,3,4-oxadiazol-2-yl]-2-methylpropyl]carbamate
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Overview
Description
tert-butyl N-[(1S)-1-[5-[(2-chloro-6-fluorophenyl)methylsulfonyl]-1,3,4-oxadiazol-2-yl]-2-methylpropyl]carbamate: is a complex organic compound that features a tert-butyl carbamate group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(1S)-1-[5-[(2-chloro-6-fluorophenyl)methylsulfonyl]-1,3,4-oxadiazol-2-yl]-2-methylpropyl]carbamate typically involves multiple steps, including the formation of the oxadiazole ring and the introduction of the sulfonyl and carbamate groups. Common reagents used in these reactions include chlorinating agents, fluorinating agents, and sulfonyl chlorides. The reaction conditions often involve the use of organic solvents such as methylene chloride and chloroform, and the reactions are typically carried out under controlled temperatures to ensure high yields .
Industrial Production Methods: Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Quality control measures, such as high-performance liquid chromatography (HPLC), are essential to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfonyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxadiazole ring or the sulfonyl group, potentially leading to the formation of amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophilic reagents such as nitrating agents or halogenating agents are used under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or thiols.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of novel heterocyclic compounds.
Biology: In biological research, the compound can serve as a probe to study enzyme interactions and metabolic pathways.
Industry: In the industrial sector, the compound can be used in the synthesis of advanced materials, such as polymers and coatings, due to its unique chemical properties .
Mechanism of Action
The mechanism of action of tert-butyl N-[(1S)-1-[5-[(2-chloro-6-fluorophenyl)methylsulfonyl]-1,3,4-oxadiazol-2-yl]-2-methylpropyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression .
Comparison with Similar Compounds
- tert-butyl N-[(1S)-1-(5-amino-2-fluoro-phenyl)ethyl]carbamate
- tert-butyl (5-aminopentyl)carbamate
- tert-butylN-[(1S,3R)-3-(aminomethyl)cyclohexyl]carbamate
Uniqueness: The unique combination of the oxadiazole ring, sulfonyl group, and carbamate moiety in tert-butyl N-[(1S)-1-[5-[(2-chloro-6-fluorophenyl)methylsulfonyl]-1,3,4-oxadiazol-2-yl]-2-methylpropyl]carbamate distinguishes it from other similar compounds. This unique structure imparts specific chemical reactivity and biological activity, making it valuable for various applications .
Biological Activity
tert-butyl N-[(1S)-1-[5-[(2-chloro-6-fluorophenyl)methylsulfonyl]-1,3,4-oxadiazol-2-yl]-2-methylpropyl]carbamate is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is C18H23ClFN3O5S with a molecular weight of approximately 447.91 g/mol. The structure features a tert-butyl group, an oxadiazole ring, and a chloro-fluorophenyl moiety, which are critical for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. The oxadiazole ring is known for its role in various pharmacological activities, including anti-inflammatory and antimicrobial effects. The presence of the sulfonamide group enhances its ability to inhibit bacterial growth by interfering with folate synthesis pathways.
Antimicrobial Activity
Recent studies have demonstrated that compounds containing sulfonamide and oxadiazole moieties exhibit significant antimicrobial properties. For instance, the compound has shown effectiveness against Methicillin-resistant Staphylococcus aureus (MRSA) with a minimum inhibitory concentration (MIC) indicating potent antibacterial activity .
Compound | Target | MIC (µg/ml) |
---|---|---|
This compound | MRSA | 9.5 |
Anticancer Activity
The compound's potential as an anticancer agent has also been explored. In vitro studies indicate that derivatives of oxadiazole exhibit cytotoxic effects on various cancer cell lines, including breast and colon cancer cells . The mechanism involves inducing apoptosis and inhibiting cell proliferation.
Cell Line | IC50 (µM) |
---|---|
HCT-116 (Colon) | 6.2 |
T47D (Breast) | 27.3 |
Case Studies
- Study on Antimicrobial Efficacy : A study evaluated the efficacy of various sulfonamide derivatives against MRSA strains. The results indicated that the compound displayed significant bacteriostatic properties when compared to standard antibiotics .
- Anticancer Screening : A screening of oxadiazole derivatives revealed that certain modifications could enhance cytotoxicity against cancer cell lines. The compound was noted for its ability to inhibit cell growth effectively in both the HCT-116 and T47D lines .
Properties
Molecular Formula |
C18H23ClFN3O5S |
---|---|
Molecular Weight |
447.9 g/mol |
IUPAC Name |
tert-butyl N-[(1S)-1-[5-[(2-chloro-6-fluorophenyl)methylsulfonyl]-1,3,4-oxadiazol-2-yl]-2-methylpropyl]carbamate |
InChI |
InChI=1S/C18H23ClFN3O5S/c1-10(2)14(21-16(24)28-18(3,4)5)15-22-23-17(27-15)29(25,26)9-11-12(19)7-6-8-13(11)20/h6-8,10,14H,9H2,1-5H3,(H,21,24)/t14-/m0/s1 |
InChI Key |
CTZZUWAZSPNALO-AWEZNQCLSA-N |
Isomeric SMILES |
CC(C)[C@@H](C1=NN=C(O1)S(=O)(=O)CC2=C(C=CC=C2Cl)F)NC(=O)OC(C)(C)C |
Canonical SMILES |
CC(C)C(C1=NN=C(O1)S(=O)(=O)CC2=C(C=CC=C2Cl)F)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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